4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
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Overview
Description
4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexylidene ring, a hydrazinyl group, and a benzenesulfonamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide typically involves multiple steps, including the formation of the cyclohexylidene ring, the introduction of the hydrazinyl group, and the attachment of the benzenesulfonamide moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, resulting in new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to diverse effects depending on the context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide include:
- This compound analogs with different substituents on the benzenesulfonamide moiety.
- Compounds with similar hydrazinyl and cyclohexylidene structures but different aromatic rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H23N5O4S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H23N5O4S/c1-12-9-13(2)22-19(21-12)25-30(28,29)15-7-5-14(6-8-15)23-24-18-16(26)10-20(3,4)11-17(18)27/h5-9,26H,10-11H2,1-4H3,(H,21,22,25) |
InChI Key |
KGGJHAVZMJKZMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(CC(CC3=O)(C)C)O)C |
Origin of Product |
United States |
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